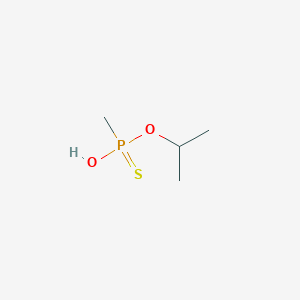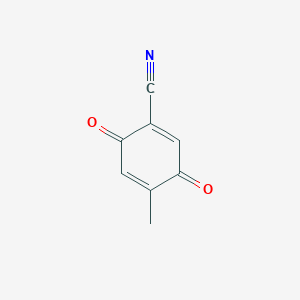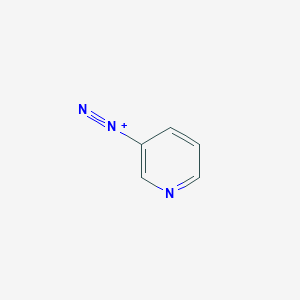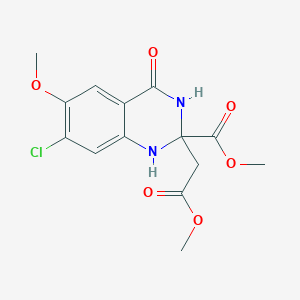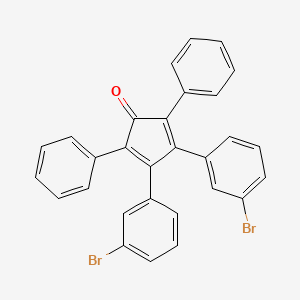![molecular formula C16H18N2 B14673262 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline CAS No. 39172-55-9](/img/structure/B14673262.png)
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline is a chemical compound with the molecular formula C13H14N2 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dione with a diamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated tetrahydroquinoxaline compounds.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: A closely related compound with similar structural features but lacking the propano group.
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide: Another derivative with additional oxygen atoms, leading to different chemical properties.
Uniqueness
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline is unique due to the presence of the propano group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
39172-55-9 |
|---|---|
Fórmula molecular |
C16H18N2 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
3,10-diazatetracyclo[10.3.3.02,11.04,9]octadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H18N2/c1-2-10-14-13(9-1)17-15-11-5-3-7-12(8-4-6-11)16(15)18-14/h1-2,9-12H,3-8H2 |
Clave InChI |
YDAJNHFFSYIOSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)C3=NC4=CC=CC=C4N=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


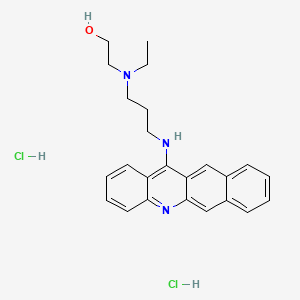
![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)

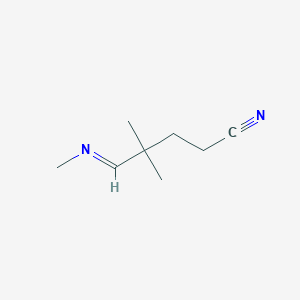
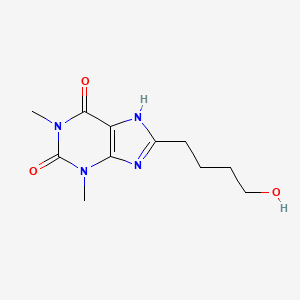
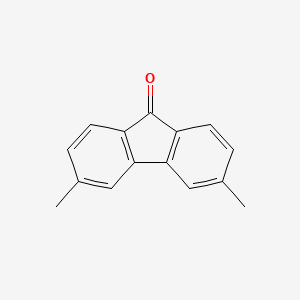
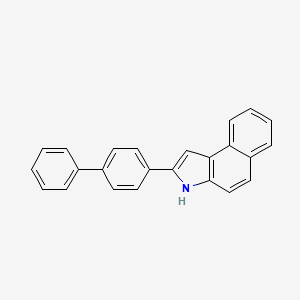
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
